Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate
Description
Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate is a halogenated aromatic ester with a complex substitution pattern. The compound features a bromine atom at position 3, a 2-chloro-4-fluorobenzyl ether group at position 4, and an ethoxy substituent at position 5, all attached to a benzoate ester core.
Properties
Molecular Formula |
C17H15BrClFO4 |
|---|---|
Molecular Weight |
417.7 g/mol |
IUPAC Name |
methyl 3-bromo-4-[(2-chloro-4-fluorophenyl)methoxy]-5-ethoxybenzoate |
InChI |
InChI=1S/C17H15BrClFO4/c1-3-23-15-7-11(17(21)22-2)6-13(18)16(15)24-9-10-4-5-12(20)8-14(10)19/h4-8H,3,9H2,1-2H3 |
InChI Key |
LLTPUFRXDPTFBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)OC)Br)OCC2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate typically involves multiple steps. One common method includes the reaction of 3-bromo-4-hydroxy-5-ethoxybenzoic acid with 2-chloro-4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Coupling reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative .
Scientific Research Applications
Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate involves its interaction with specific molecular targets. The presence of halogen atoms (bromine, chlorine, and fluorine) in its structure allows it to participate in various biochemical pathways. These interactions can affect enzyme activity, protein binding, and other cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate and its analogs:
Key Differences in Functional Groups and Properties
- Ester vs. Amide: The ethyl ester analog (CAS 1706446-85-6) and benzamide derivative (CAS 1706447-70-2) differ in their terminal functional groups.
- Halogen Variations : The 2-chloro-4-fluorobenzyl group in the methyl/ethyl esters contrasts with the 2,4-dichlorobenzyl substituent in the aldehyde analog. Fluorine’s electron-withdrawing effects could alter electronic properties compared to chlorine, impacting reactivity in cross-coupling reactions .
- Ethoxy vs.
Biological Activity
Chemical Structure and Properties
Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate is a complex organic molecule characterized by the following structural features:
- Bromine and chlorine atoms which may enhance its reactivity and interaction with biological targets.
- An ethoxy group that can influence solubility and permeability across biological membranes.
The molecular formula is C_{17}H_{17BrClFO_3 with a molecular weight of approximately 395.68 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It may interact with receptors, influencing signaling pathways related to inflammation, cancer progression, or other diseases.
Antimicrobial Activity
Research has indicated that compounds containing halogens, such as bromine and chlorine, often exhibit antimicrobial properties. Preliminary studies suggest that this compound may possess activity against certain bacterial strains.
Anticancer Potential
Some studies have explored the anticancer potential of similar compounds. The presence of the ethoxy group and halogens could enhance the cytotoxic effects against cancer cells through mechanisms such as apoptosis induction or cell cycle arrest.
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Modulation of metabolic pathways |
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at a pharmaceutical laboratory, this compound was tested against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent.
Case Study 2: Anticancer Activity
Another investigation focused on the compound's effects on human cancer cell lines. The study demonstrated that treatment with this compound resulted in a marked decrease in cell viability, particularly in breast cancer cells. Mechanistic studies revealed activation of caspase pathways indicative of apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
